

How to sharpen the endpoint of dichromate titration with diphenylamine sulfonate

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Compound of Interest

Compound Name: Sodium diphenylamine-4-sulfonate

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Technical Support Center: Dichromate Titration

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in sharpening and accurately determining the endpoint of dichromate titrations using diphenylamine sulfonate indicators.

Frequently Asked Questions (FAQs)

Q1: Why is an external indicator like sodium diphenylamine sulfonate required for potassium dichromate titrations?

Unlike potassium permanganate, potassium dichromate is not a self-indicator. The color change of the dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$, orange) to the chromium(III) ion (Cr^{3+} , green) is not intense or sharp enough to provide a distinct endpoint, especially in the presence of the newly formed green Cr^{3+} ions.^[1] Therefore, a redox indicator is essential to signal the completion of the reaction with a sharp, visible color change.^[1]

Q2: What is the chemical principle behind the diphenylamine sulfonate indicator's color change?

Sodium diphenylamine sulfonate is a redox indicator that changes color based on the electrical potential of the solution.^[2] In its reduced state, the indicator is colorless.^{[3][4]} At the titration's endpoint, when all the analyte (e.g., Fe^{2+}) has been oxidized, the first slight excess of the potassium dichromate titrant oxidizes the indicator. This causes a structural change in the

molecule, converting it to an intensely colored violet or purple oxidized form, signaling the endpoint.[\[3\]](#)[\[4\]](#)[\[5\]](#)

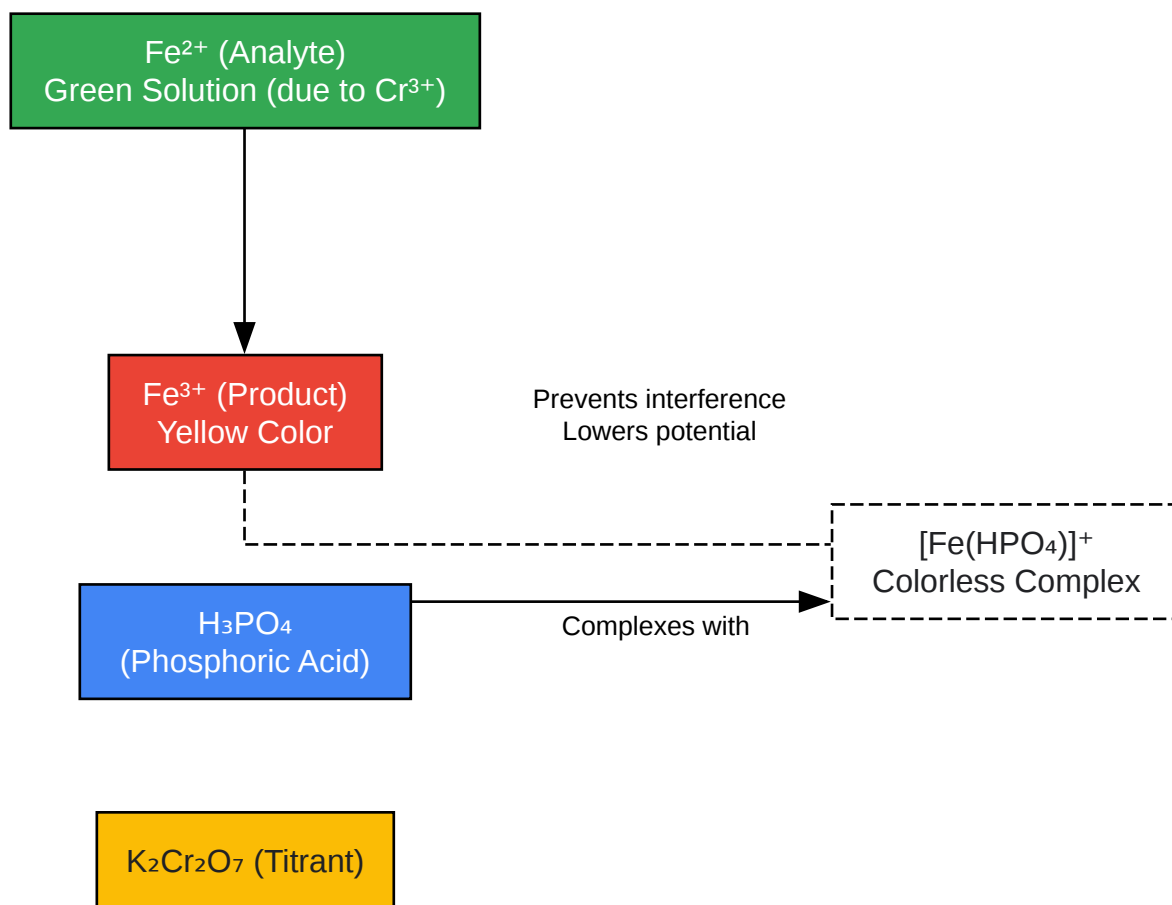
Q3: What is the single most critical factor for achieving a sharp endpoint in the titration of ferrous ions (Fe^{2+})?

The addition of phosphoric acid (H_3PO_4) is the most crucial step to ensure a sharp and distinct endpoint.[\[6\]](#)[\[7\]](#) Its absence is a primary cause of a sluggish or indistinct color change.

Q4: How exactly does phosphoric acid sharpen the endpoint?

Phosphoric acid performs two vital functions:

- **Lowers the Electrode Potential:** It forms a stable, colorless complex ($[\text{Fe}(\text{HPO}_4)]^+$) with the ferric ions (Fe^{3+}) produced during the titration.[\[1\]](#)[\[8\]](#) This action lowers the standard electrode potential of the $\text{Fe}^{3+}/\text{Fe}^{2+}$ system, which prevents the indicator from being oxidized prematurely and ensures the color change happens precisely at the equivalence point.[\[1\]](#)[\[6\]](#)
- **Removes Interfering Color:** The ferric ions (Fe^{3+}) produced are typically yellow, which, when mixed with the green of the chromium(III) ions (Cr^{3+}), can create a murky color that obscures the final violet endpoint. By forming a colorless complex with Fe^{3+} , phosphoric acid eliminates this yellow interference, making the transition to a clean violet color much sharper.[\[8\]](#)



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Fig 1. Role of Phosphoric Acid in Sharpening the Endpoint

Q5: Can the endpoint of a dichromate titration be determined without a chemical indicator?

Yes, the endpoint can be determined instrumentally using a potentiometric titration.^[1] This method involves measuring the change in the solution's potential with a platinum electrode as the titrant is added. The endpoint is identified as the point of the most rapid potential change, which can be determined from a graph of potential versus titrant volume.^[1]

Troubleshooting Guide for Indistinct Endpoints

| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|--|---|
| Indistinct or Murky Endpoint (e.g., grayish-purple instead of clear violet) | 1. Interference from yellow Fe^{3+} ions mixing with green Cr^{3+} ions.[8] 2. Insufficient phosphoric acid to complex all the Fe^{3+} . | Add the recommended volume of 85% phosphoric acid (typically 5-10 mL) before starting the titration to ensure all Fe^{3+} is converted to a colorless complex.[1][9] |
| Premature or Fading Endpoint (Color appears too early and is not persistent) | The redox potential of the $\text{Fe}^{3+}/\text{Fe}^{2+}$ system is too high, causing the indicator to oxidize before the true equivalence point.[1][6] | The primary solution is to add phosphoric acid, which lowers the potential of the iron system, preventing premature oxidation of the indicator.[1][6] |
| No Sharp Color Change (Endpoint is sluggish and gradual) | 1. Absence of phosphoric acid. 2. The indicator solution may have degraded. 3. Incorrect acidity (pH) of the titration medium. | 1. Always add phosphoric acid as part of the procedure. 2. Prepare a fresh 0.2% (w/v) solution of sodium diphenylamine sulfonate.[7][10] 3. Ensure the solution is sufficiently acidic with sulfuric acid as specified in the protocol.[11] |
| Final Color is Green Instead of Violet | An excessive amount of indicator was used, which can undergo a different chemical change, resulting in a green color.[12] | Reduce the amount of indicator to the recommended 5-8 drops.[1] Ensure proper acidity and a steady, dropwise titration rate near the endpoint.[12] |

Experimental Protocols

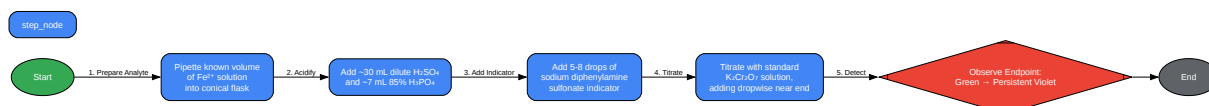
Protocol 1: Preparation of Key Reagents

- 0.1 N Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) Solution (Primary Standard):

- Accurately weigh approximately 4.9 g of analytical grade $\text{K}_2\text{Cr}_2\text{O}_7$ that has been previously dried.
- Dissolve the solid in deionized water in a 1000 mL volumetric flask.
- Carefully dilute to the mark with deionized water and mix thoroughly for a uniform concentration.^[12]
- 0.2% (w/v) Sodium Diphenylamine Sulfonate Indicator Solution:
 - Weigh 0.2 g of sodium diphenylamine sulfonate salt.
 - Dissolve it in 100 mL of deionized water.^{[7][10]} Store in a dark, well-stoppered bottle.

Protocol 2: Titration of Ferrous (Fe^{2+}) Ions

This protocol details the standard procedure for determining the concentration of a ferrous ion solution.



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Fig 2. Standard Workflow for Dichromate Titration of Ferrous Ions

Procedure:

- Preparation of Analyte: Pipette a known volume (e.g., 25.00 mL) of the ferrous ion solution into a clean 250 mL conical flask.^[1]

- Acidification: Add approximately 30 mL of dilute sulfuric acid and 7 mL of 85% phosphoric acid to the flask.[\[9\]](#)
- Indicator Addition: Add 5-8 drops of the 0.2% sodium diphenylamine sulfonate indicator solution.[\[1\]](#)
- Titration: Fill a clean burette with the standardized potassium dichromate solution and record the initial volume. Titrate the ferrous ion solution while continuously swirling the flask. The initial green color of the solution will deepen.
- Endpoint Detection: As the endpoint approaches, add the titrant drop by drop until the solution color changes sharply from green to a persistent violet or purple.[\[1\]](#)
- Recording: Record the final burette volume and calculate the volume of titrant used. Repeat the titration for concordant results.

Quantitative Data Summary

The table below summarizes the typical quantitative parameters for a successful dichromate titration of ferrous ions.

| Parameter | Recommended Value/Concentration | Purpose | Reference(s) |
|-------------------------------|----------------------------------|---|--------------|
| Titrant ($K_2Cr_2O_7$) | 0.1 N (or 0.0167 M) | Standard oxidizing agent | [1][10] |
| Sulfuric Acid (H_2SO_4) | ~30 mL of dilute solution | Provides the necessary acidic medium for the redox reaction. | [1][9] |
| Phosphoric Acid (H_3PO_4) | ~7 mL of 85% solution | Sharpens the endpoint by complexing Fe^{3+} and lowering its potential. | [1][9] |
| Indicator Concentration | 0.2% (w/v) aqueous solution | To provide a clear visual endpoint. | [7][10] |
| Indicator Volume | 5-8 drops | Optimal amount for a distinct color change without side reactions. | [1] |
| Endpoint Color Change | Green → Persistent Violet/Purple | Visual confirmation of the equivalence point. | [1][6] |

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